(R)-Lansoprazole-d4

Description

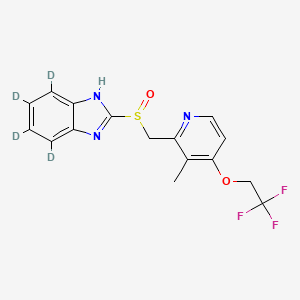

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662052 | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934294-22-1 | |

| Record name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934294-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Lansoprazole-d4: Chemical Structure, Properties, and Analytical Methodologies

This technical guide provides a comprehensive overview of (R)-Lansoprazole-d4, a deuterated analog of the proton pump inhibitor (R)-Lansoprazole (Dexlansoprazole). Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and relevant experimental protocols. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its stable isotope labeling allows for precise quantification in biological matrices.[1][2]

Chemical Structure and Properties

This compound is the R-enantiomer of Lansoprazole in which four hydrogen atoms on the benzimidazole ring have been replaced by deuterium. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical properties.

Chemical Structure:

-

IUPAC Name: (R)-2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-4,5,6,7-d4[2]

-

Synonyms: Dexlansoprazole-d4, R-(+)-Lansoprazole-d4[2]

The molecular structure of this compound is depicted below:

(Image of the chemical structure of this compound would be placed here in a real document)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while data for the non-deuterated form is readily available, specific experimental values for the deuterated analog, such as melting and boiling points, are not widely published. The properties of the deuterated form are expected to be very similar to the non-deuterated parent compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀D₄F₃N₃O₂S | [3] |

| Molecular Weight | 373.39 g/mol | [4] |

| CAS Number | 1246819-33-9 | |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | Data not available for d4 form. 178-182 °C (decomposes) for non-deuterated Lansoprazole. | [6][7] |

| Boiling Point | Data not available | [8] |

| Solubility | Soluble in DMSO (≥30 mg/mL), DMF (≥30 mg/mL), and Ethanol (≥5 mg/mL). Practically insoluble in water. | [7] |

Mechanism of Action: Proton Pump Inhibition

(R)-Lansoprazole, the parent compound of this compound, is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1] As a prodrug, it is activated in the acidic environment of the secretory canaliculi of gastric parietal cells.[9] The activated form, a sulfenamide derivative, then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme, also known as the gastric proton pump.[9] This irreversible inhibition of the proton pump blocks the final step in gastric acid production.[9]

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of inhibition by activated Lansoprazole.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. Lansoprazole-d4 | Proton pump | TargetMol [targetmol.com]

- 5. esschemco.com [esschemco.com]

- 6. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 103577-45-3 CAS MSDS (Lansoprazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

Synthesis and Characterization of (R)-Lansoprazole-d4: A Technical Guide

(R)-Lansoprazole-d4 is a deuterium-labeled isotopologue of Dexlansoprazole, the pharmacologically active (R)-enantiomer of Lansoprazole. This stable isotope-labeled compound serves as an invaluable tool in pharmaceutical research, particularly as an internal standard for analytical and pharmacokinetic studies. The incorporation of four deuterium atoms into the benzimidazole ring enhances its utility in mass spectrometry-based assays, allowing for precise quantification of Lansoprazole and its metabolites in biological matrices. This guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization Data

Deuterium-labeled this compound exhibits physicochemical properties nearly identical to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium. The primary application of this labeled compound is as an internal standard in bioanalytical and pharmacokinetic research, where its distinct mass allows for clear differentiation from the unlabeled drug.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (R)-2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-4,5,6,7-d4 | [1] |

| Synonyms | Dexlansoprazole-d4, R-(+)-Lansoprazole-d4 | [1] |

| CAS Number | 1246819-33-9 | [2] |

| Molecular Formula | C₁₆H₁₀D₄F₃N₃O₂S | [3] |

| Molecular Weight | 373.39 g/mol | [3][4] |

| Appearance | White solid | [5][6] |

| Storage Temperature | -20°C | [4] |

Table 2: Analytical Specifications of Commercially Available this compound

| Parameter | Specification | Reference |

| Chemical Purity (HPLC) | >95% | [4] |

| Isotopic Purity (atom % D) | 99% | [5] |

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of Lansoprazole and other related proton pump inhibitors.[7] The proposed synthesis involves a multi-step process, beginning with the deuteration of a suitable benzimidazole precursor, followed by coupling with the pyridinylmethyl moiety and subsequent asymmetric oxidation.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound - CAS - 1246819-33-9 | Axios Research [axios-research.com]

- 3. This compound | CAS | LGC Standards [lgcstandards.com]

- 4. Lansoprazole-d4 | CAS 934294-22-1 | LGC Standards [lgcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. esschemco.com [esschemco.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

An In-Depth Technical Guide on the Mechanism of Action of (R)-Lansoprazole-d4 as a Proton Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Lansoprazole-d4, a deuterated form of the R-enantiomer of lansoprazole (dexlansoprazole), is a proton pump inhibitor (PPI) designed to suppress gastric acid secretion. Its mechanism of action is fundamentally linked to the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in acid production by parietal cells. This technical guide provides a detailed examination of this mechanism, with a specific focus on the anticipated effects of deuterium substitution on the compound's pharmacokinetics and pharmacodynamics. The guide includes a summary of relevant quantitative data, detailed experimental protocols for assessing its activity, and visualizations of key pathways and workflows.

Introduction to this compound

(R)-Lansoprazole, also known as dexlansoprazole, is a well-established proton pump inhibitor. The "-d4" designation in this compound indicates that four hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium. This isotopic substitution is a strategic modification intended to alter the drug's metabolic profile through the kinetic isotope effect (KIE). The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, potentially leading to a longer half-life, increased systemic exposure, and an altered pharmacological profile.[1]

The Gastric H+/K+-ATPase: The Molecular Target

The primary target of all proton pump inhibitors is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of gastric parietal cells.[2] This enzyme plays a crucial role in the final step of gastric acid secretion by exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+).[2]

Mechanism of Action: From Prodrug to Irreversible Inhibition

This compound, like its non-deuterated counterpart, is a prodrug, meaning it is administered in an inactive form and requires activation to exert its therapeutic effect.[3] The activation and inhibition process can be broken down into the following key steps:

3.1. Systemic Absorption and Accumulation in Parietal Cells

Following oral administration and absorption in the small intestine, this compound is distributed systemically. Due to its weakly basic nature, it selectively accumulates in the acidic environment of the parietal cell secretory canaliculi.[3]

3.2. Acid-Catalyzed Activation

In the acidic milieu of the canaliculi, this compound undergoes a two-step protonation. The first protonation occurs on the pyridine ring, followed by a second protonation on the benzimidazole ring.[4][5] This dual protonation facilitates a molecular rearrangement, converting the inactive prodrug into a highly reactive tetracyclic sulfenamide cation.[3][5]

3.3. Covalent Binding and Irreversible Inhibition

The activated sulfenamide form of this compound then forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase, with Cys813 being a primary site of interaction.[3][6] This covalent modification irreversibly inactivates the enzyme, thereby blocking the transport of H+ ions into the gastric lumen and effectively inhibiting acid secretion.[2][3] The prolonged duration of action of lansoprazole, lasting over 24 hours despite a short plasma half-life of less than two hours, is a direct result of this irreversible inhibition.[7]

The Role of Deuteration: The Kinetic Isotope Effect

The strategic placement of deuterium atoms in this compound is anticipated to influence its metabolic fate. The primary metabolic pathways for lansoprazole involve the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.[8][9] The R-enantiomer, dexlansoprazole, is known to be a substrate for both enzymes.

The kinetic isotope effect (KIE) posits that the cleavage of a C-D bond is slower than that of a C-H bond.[1] This can lead to a reduced rate of metabolism, which in turn may result in:

-

Increased Plasma Half-Life (t½): A slower metabolic clearance would prolong the time the drug remains in circulation.

-

Increased Area Under the Curve (AUC): A higher overall drug exposure.

-

Altered Metabolite Profile: A potential shift in the ratios of different metabolites.

These pharmacokinetic modifications could translate to a more sustained pharmacodynamic effect, potentially allowing for lower or less frequent dosing.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Dexlansoprazole (Non-Deuterated)

| Parameter | Value | Reference |

| Bioavailability | ~60% | [10] |

| Protein Binding | 96% to 99% | [10] |

| Metabolism | Hepatic (CYP2C19, CYP3A4) | [8][9] |

| Elimination Half-Life | 1 to 2 hours | [10] |

| Excretion | 50% Renal, 47% Fecal | [10] |

Table 2: Anticipated Effects of Deuteration on (R)-Lansoprazole Pharmacokinetics

| Pharmacokinetic Parameter | Anticipated Change with Deuteration | Rationale |

| Metabolic Clearance | Decreased | Kinetic Isotope Effect slows C-D bond cleavage by CYP enzymes. |

| Half-life (t½) | Increased | Slower clearance leads to longer persistence in the body. |

| Area Under the Curve (AUC) | Increased | Greater overall drug exposure due to reduced clearance. |

| Maximum Concentration (Cmax) | May Increase or No Change | Dependent on the balance between absorption and first-pass metabolism. |

| Time to Cmax (Tmax) | No Significant Change | Absorption rates are generally not significantly affected by deuteration. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of proton pump inhibitors like this compound.

6.1. In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of the proton pump.

6.1.1. Preparation of Gastric H+/K+-ATPase Vesicles

Gastric membrane vesicles enriched with H+/K+-ATPase can be prepared from rabbit or hog stomachs.[8][11]

-

Tissue Procurement: Obtain fresh rabbit or hog stomachs and transport them on ice.

-

Mucosal Scraping: Open the stomach and wash the fundic region to remove contents. Scrape the gastric mucosa from the underlying muscle layer.

-

Homogenization: Homogenize the mucosal scrapings in a buffered sucrose solution (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction containing the H+/K+-ATPase vesicles.

-

-

Sucrose Gradient Centrifugation (Optional Purification): For higher purity, resuspend the microsomal pellet and layer it onto a discontinuous or continuous sucrose gradient and centrifuge at high speed. Collect the fraction enriched with H+/K+-ATPase activity.

-

Vesicle Resuspension and Storage: Resuspend the final vesicle pellet in a suitable buffer and store at -80°C.

6.1.2. ATPase Activity Assay (Colorimetric)

This method quantifies ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[12][13][14]

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 2 mM MgCl2, 10 mM KCl).

-

Inhibitor Incubation: Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of this compound (and a non-deuterated control) in an acidic buffer (e.g., pH 5.0) for a defined period to allow for acid activation of the prodrug. Then, neutralize the pH.

-

Initiation of Reaction: Add ATP to the reaction mixture to a final concentration of 2-5 mM to start the reaction. Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution that also initiates color development, such as a malachite green-molybdate reagent.

-

Color Development and Measurement: Allow the color to develop according to the kit manufacturer's instructions. Measure the absorbance at a wavelength of approximately 620-660 nm using a microplate reader.

-

Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each sample. Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

6.2. Measurement of Intracellular pH in Parietal Cells

This assay assesses the effect of the inhibitor on acid secretion in a cellular context.

6.2.1. Isolation of Gastric Glands or Parietal Cells

Gastric glands or individual parietal cells can be isolated from rabbit or rodent stomachs using collagenase digestion.[9]

6.2.2. pH Measurement using Fluorescent Dyes

-

Cell Loading: Incubate the isolated gastric glands or parietal cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases to trap the fluorescent indicator inside the cell.

-

Fluorescence Measurement: Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Stimulation of Acid Secretion: Perfuse the cells with a buffer containing a secretagogue, such as histamine, to stimulate acid secretion.

-

Inhibitor Application: Introduce this compound into the perfusion buffer and monitor the change in intracellular pH over time.

-

Calibration: At the end of each experiment, calibrate the fluorescence ratio to pH using a high-potassium buffer containing a protonophore (e.g., nigericin) at different known pH values.

-

Data Analysis: Convert the fluorescence ratio measurements to intracellular pH values using the calibration curve. Compare the rate and extent of pH change in the presence and absence of the inhibitor.

Visualizations

7.1. Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

7.2. Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay

Caption: Workflow for H+/K+-ATPase inhibition assay.

7.3. Logical Relationship of this compound Bioactivation

Caption: Bioactivation of this compound.

Conclusion

The mechanism of action of this compound is centered on its function as an irreversible inhibitor of the gastric H+/K+-ATPase. As a prodrug, its activity is dependent on the acidic environment of the parietal cell for conversion to its active form. The strategic deuteration of the molecule is anticipated to modulate its pharmacokinetic profile, primarily by slowing its metabolism through the kinetic isotope effect. This could potentially enhance its therapeutic efficacy by providing a more sustained suppression of gastric acid. Further research, particularly direct comparative studies with its non-deuterated counterpart, is necessary to fully elucidate the quantitative impact of deuteration on its potency and clinical performance. The experimental protocols outlined in this guide provide a framework for conducting such essential evaluations.

References

- 1. bioscientia.de [bioscientia.de]

- 2. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]

- 3. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and pharmacodynamics of the proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijmlr.com [ijmlr.com]

- 11. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 12. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Lansoprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated lansoprazole. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a comparative analysis with its non-deuterated counterpart and detailed experimental context. The strategic replacement of hydrogen atoms with deuterium can significantly alter a drug's metabolic profile, making deuterated compounds like Lansoprazole-d4 valuable tools in pharmacokinetic research and as potential therapeutic agents with improved properties.

Core Physicochemical Properties

The substitution of hydrogen with deuterium in lansoprazole primarily affects its metabolic fate due to the kinetic isotope effect. This can lead to a slower rate of metabolism, potentially resulting in a longer half-life and increased drug exposure. Below is a comparative summary of the known physical and chemical properties of lansoprazole and its deuterated form, Lansoprazole-d4.

Data Presentation: Comparative Physicochemical Properties

| Property | Lansoprazole | Deuterated Lansoprazole (Lansoprazole-d4) |

| Molecular Formula | C₁₆H₁₄F₃N₃O₂S[1] | C₁₆H₁₀D₄F₃N₃O₂S[2] |

| Molecular Weight | 369.36 g/mol [3] | 373.39 g/mol [2][4] |

| Appearance | White to brownish-white odorless crystalline powder[5] | White solid[4] |

| Melting Point | Approximately 166°C with decomposition[5][6][7] | Data not available in public literature. The melting point of Lansoprazole Sulfide-d4, a metabolite, is reported as 145-147°C.[8] |

| Solubility | Practically insoluble in water and hexane; freely soluble in dimethylformamide; soluble in methanol; sparingly soluble in ethanol; slightly soluble in ethyl acetate, dichloromethane, and acetonitrile; very slightly soluble in ether.[1][5] | Data not available in public literature. Expected to have similar solubility to lansoprazole in organic solvents. |

| pKa | pKa1 = 1.1; pKa2 = 6.9; pKa3 = 12 (Estimated)[1] | Data not available in public literature. Expected to be very similar to lansoprazole as deuteration has a negligible effect on acid-base properties. |

| Purity (Typical) | ≥98%[9] | 98.8% by HPLC; 99% atom D[4] |

| Storage Temperature | -20°C[9] | -20°C[2] |

Mechanism of Action and Signaling Pathway

Lansoprazole, a proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in the stomach's parietal cells.[2][8][10] This action occurs at the final step of the acid secretion pathway.[8][10] Lansoprazole is a prodrug, meaning it requires activation in an acidic environment to exert its therapeutic effect.[2]

Mechanism of Action of Lansoprazole.

Metabolic Pathways and the Impact of Deuteration

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[11][12][13][14] The main metabolic pathways are 5-hydroxylation (predominantly by CYP2C19) and oxidation to lansoprazole sulfone (by CYP3A4).[13][14] Another metabolite is lansoprazole sulfide.[12] Genetic variations in CYP2C19 can significantly influence the metabolism and clinical efficacy of lansoprazole.[13]

Deuteration at specific sites of metabolism can slow down these enzymatic reactions due to the kinetic isotope effect. This may lead to a higher plasma concentration (Cmax) and area under the curve (AUC) of the parent drug, potentially with no significant change in the time to maximum concentration (Tmax).[11]

Metabolic Pathways of Lansoprazole.

Experimental Protocols

Stability-Indicating HPLC Method for Lansoprazole

This protocol is adapted from validated methods for determining lansoprazole and its related substances.[15] A similar methodology would be applicable for the analysis of deuterated lansoprazole.

Objective: To develop a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of lansoprazole in the presence of its degradation products.

1. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 285 nm.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Injection Volume: 10-20 µL.

2. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of lansoprazole reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a target concentration.

-

Test Solution: Prepare the sample to be analyzed in the same diluent to a similar concentration as the standard solution.

3. Forced Degradation Studies:

-

Acid Degradation: Reflux the drug substance in 0.1 N HCl at a specified temperature and duration. Neutralize the solution before analysis.

-

Base Degradation: Reflux the drug substance in 0.1 N NaOH under similar conditions to acid degradation.

-

Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide.

-

Thermal Degradation: Expose the solid drug substance to dry heat.

-

Photolytic Degradation: Expose a solution of the drug substance to UV light.

4. Analysis:

-

Inject the prepared standard, test, and forced degradation samples into the HPLC system.

-

The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.

Workflow for Stability-Indicating HPLC Method.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a general workflow for assessing the metabolic stability of a compound like lansoprazole or its deuterated analog.

Objective: To determine the rate of metabolism of the test compound in the presence of human liver microsomes (HLM).

1. Reagents and Materials:

-

Test compound (Lansoprazole or Deuterated Lansoprazole)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for LC-MS/MS analysis)

2. Procedure:

-

Prepare a stock solution of the test compound.

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the reaction by adding the test compound to the mixture.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression will give the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

Conclusion

Deuterated lansoprazole represents a valuable tool for pharmaceutical research, particularly in the field of pharmacokinetics. While comprehensive data on its physical and chemical properties are not as readily available as for its non-deuterated counterpart, the information presented in this guide provides a solid foundation for its application. The key advantage of deuteration lies in its potential to favorably alter the metabolic profile of lansoprazole, a concept that continues to be explored for the development of drugs with improved therapeutic properties. Further research is warranted to fully characterize the physicochemical properties of deuterated lansoprazole and to explore its clinical potential.

References

- 1. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lansoprazole-d4 | CAS 934294-22-1 | LGC Standards [lgcstandards.com]

- 3. Lansoprazole [drugfuture.com]

- 4. esschemco.com [esschemco.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. uspharmacist.com [uspharmacist.com]

- 8. benchchem.com [benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Lansoprazole-d4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 11. Lansoprazole sulfone-d4 I CAS#: 1184999-77-6 I deuterium labeled Lansoprazole sulfone I InvivoChem [invivochem.com]

- 12. benchchem.com [benchchem.com]

- 13. ClinPGx [clinpgx.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. benchchem.com [benchchem.com]

(R)-Lansoprazole-d4 CAS number and molecular weight

An In-Depth Technical Guide to (R)-Lansoprazole-d4

This technical guide provides a comprehensive overview of this compound, a deuterated analog of (R)-Lansoprazole (Dexlansoprazole). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and mechanisms of action.

Data Presentation: Physicochemical Properties

This compound is the deuterium-labeled form of (R)-Lansoprazole. The CAS Numbers and molecular weights can vary between suppliers, often depending on the position and number of deuterium atoms. Below is a summary of the available data. It is important to note that CAS number 934294-22-1 is often associated with the racemic mixture of Lansoprazole-d4, while 1246819-33-9 is specifically assigned to the (R)-enantiomer.

| Property | This compound | Lansoprazole-d4 (Racemic) |

| CAS Number | 1246819-33-9[1][2] | 934294-22-1[3][4][5][6] |

| Alternate CAS Number | NA | Racemic: 934294-22-1[7] |

| Molecular Formula | C₁₆H₁₀D₄F₃N₃O₂S[7][8] | C₁₆H₁₀D₄F₃N₃O₂S[3] |

| Molecular Weight | 373.39 g/mol [8] | 373.39 g/mol [3] |

| Alternate Molecular Formula | C₁₆H₁₂F₃N₃O₂SD₄[1] | - |

| Alternate Molecular Weight | 375.41 g/mol [1] | - |

| Appearance | White to off-white solid | White solid[3] |

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research for the quantification of Lansoprazole and its enantiomers in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard for LC-MS/MS-based bioanalysis, as it corrects for variability during sample preparation and ionization, ensuring high precision and accuracy.[9]

While specific protocols for this compound are proprietary to the labs that develop them, the following is a representative experimental protocol for the quantification of Lansoprazole in human plasma using a deuterated internal standard, synthesized from publicly available methods for related compounds like Lansoprazole Sulfide-d4.[9][10][11][12]

Objective: To quantify the concentration of Lansoprazole in human plasma using LC-MS/MS with a deuterated internal standard.

Materials and Reagents:

-

Lansoprazole reference standard

-

This compound (or another suitable deuterated Lansoprazole analog) as the internal standard (IS)

-

HPLC grade methanol and acetonitrile

-

Ammonium formate and formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma with K2-EDTA as an anticoagulant

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source

-

Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

Procedure:

-

Preparation of Standard and Quality Control (QC) Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lansoprazole and the internal standard in methanol.[9][12]

-

Working Standard Solutions: Prepare serial dilutions of the Lansoprazole stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.[12]

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) methanol:water mixture.[9][12]

-

QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Lansoprazole working standard solutions.[12]

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples (standards, QCs, and unknowns) and vortex to ensure homogeneity.[12]

-

To 100 µL of each plasma sample, add 20 µL of the internal standard working solution.[9][12]

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.[12]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[9][12]

-

Reconstitute the residue in 100-200 µL of the mobile phase.[9][12]

-

Transfer the reconstituted solution to autosampler vials for analysis.[10]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Perform chromatographic separation on a C18 column with a gradient elution using a mobile phase consisting of ammonium formate or formic acid in water and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization source. Monitor specific precursor-to-product ion transitions for both Lansoprazole and the deuterated internal standard.

-

-

Quantification:

-

Quantification is achieved by calculating the peak area ratio of the analyte (Lansoprazole) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then determined from this curve.

-

Caption: Experimental workflow for Lansoprazole quantification.

Signaling Pathways

Lansoprazole, the parent compound of this compound, has two primary mechanisms of action: inhibition of the gastric proton pump and inhibition of neutral sphingomyelinase.

Proton Pump Inhibition

The primary and most well-known mechanism of action for Lansoprazole is the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[13][14] This enzyme is responsible for the final step in gastric acid secretion.

Mechanism:

-

Lansoprazole is a prodrug that requires an acidic environment to become activated.[15]

-

In the acidic canaliculus of the parietal cell, Lansoprazole is protonated and converted to its active form, a sulfenamide intermediate.

-

This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase.[15]

-

This irreversible binding inactivates the pump, thereby inhibiting the secretion of H+ ions into the gastric lumen and reducing stomach acidity.[13][14]

Caption: Proton pump inhibition pathway of Lansoprazole.

Neutral Sphingomyelinase Inhibition

Recent research has identified Lansoprazole as a potent, brain-penetrant inhibitor of neutral sphingomyelinase (nSMase), specifically nSMase2.[16] This enzyme is involved in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin to produce ceramide, a bioactive lipid implicated in various cellular processes including inflammation and apoptosis.[16]

Mechanism:

-

nSMase2 is an enzyme that hydrolyzes sphingomyelin into ceramide and phosphocholine.

-

Elevated levels of ceramide are associated with inflammatory responses and cell death pathways.

-

Lansoprazole directly inhibits the activity of nSMase2.

-

This inhibition leads to a reduction in ceramide production.

-

By reducing ceramide levels, Lansoprazole can attenuate inflammatory signaling pathways.[17] This mechanism may contribute to potential therapeutic effects in neuroinflammatory and neurodegenerative diseases.[16][17]

Caption: Neutral sphingomyelinase inhibition pathway.

References

- 1. This compound - CAS - 1246819-33-9 | Axios Research [axios-research.com]

- 2. mitachieve.com [mitachieve.com]

- 3. vivanls.com [vivanls.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lansoprazole-d4 | Proton pump | TargetMol [targetmol.com]

- 6. 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole-4,5,6,7-d4 | C16H14F3N3O2S | CID 45039648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neutral Sphingomyelinase Inhibition Alleviates LPS-Induced Microglia Activation and Neuroinflammation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Stability of (R)-Lansoprazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of (R)-Lansoprazole-d4, a deuterated analog of Dexlansoprazole. Understanding these parameters is critical for the accurate use of this stable isotope-labeled compound as an internal standard in pharmacokinetic studies, metabolic research, and therapeutic drug monitoring.

Isotopic and Chemical Purity

This compound is synthesized to be a highly pure compound, suitable for sensitive analytical applications. The purity is typically characterized by both its chemical purity, assessed by methods like High-Performance Liquid Chromatography (HPLC), and its isotopic purity, which includes measures of isotopic enrichment.

Table 1: Summary of Isotopic and Chemical Purity Data for this compound

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥99 atom % D | MS |

Stability Profile

This compound, as a substituted benzimidazole, exhibits stability characteristics that are crucial for its handling, storage, and use in analytical methods. Its stability is influenced by factors such as pH, temperature, light, and oxidizing agents. Forced degradation studies on Lansoprazole provide valuable insights into the potential degradation pathways of its deuterated enantiomer.

Lansoprazole is known to be labile in acidic conditions, a characteristic that is integral to its mechanism of action as a proton pump inhibitor. The degradation is accelerated in acidic media, leading to the formation of various degradation products. Conversely, it shows greater stability in neutral to basic conditions. The sulfide moiety in the molecule is susceptible to oxidation.

Table 2: Summary of Forced Degradation Studies on Lansoprazole

| Stress Condition | Conditions | Observation |

| Acidic Hydrolysis | 1N HCl at room temperature for 1 minute | Significant degradation |

| Basic Hydrolysis | 1N NaOH at 30°C for 6 hours | Degradation observed |

| Oxidative | 6% H₂O₂ at room temperature for 2 hours | Significant degradation |

| Thermal | 105°C for 14 hours | No significant degradation |

| Photolytic | 1.2 million lux hours | No significant degradation |

| Humidity | 25°C / 90% RH | No significant degradation |

Storage Recommendations:

-

Solid Form (Long-term): -20°C, protected from light.

-

In Solution (Long-term): -80°C, in a suitable solvent and protected from light.

Experimental Protocols

Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines a general method for determining the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the isotopic enrichment of Deuterium in this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Reagents and Materials:

-

This compound reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL with a mixture of water and acetonitrile (50:50 v/v).

-

LC-MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan from m/z 370 to 380 to cover the mass range of all possible deuterated species.

-

Data Analysis: Determine the peak areas for the molecular ions corresponding to the d0 to d4 species. Calculate the percentage of the d4 species relative to the sum of all species.

-

-

Stability-Indicating HPLC Method

This protocol describes a stability-indicating HPLC method for assessing the stability of this compound.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with UV or PDA detector

Reagents and Materials:

-

This compound

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Phosphate buffer (pH 7.0)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in methanol.

-

For forced degradation studies, subject the stock solution to stress conditions (e.g., acid, base, oxidation, heat, light).

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: pH 7.0 Phosphate buffer: Methanol (90:10 v/v)

-

Mobile Phase B: Methanol: Acetonitrile (50:50 v/v)

-

Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the separation of polar and non-polar degradants.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 285 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

-

Mechanism of Action: Proton Pump Inhibition

(R)-Lansoprazole (Dexlansoprazole) is a proton pump inhibitor (PPI) that reduces gastric acid secretion. It is a prodrug that, in the acidic environment of the gastric parietal cells, is converted to its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inactivating it. This action is the final step in the pathway of gastric acid secretion.

A Technical Guide to (R)-Lansoprazole-d4 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and research applications of (R)-Lansoprazole-d4. This deuterated internal standard is a critical tool for accurate quantification in pharmacokinetic and metabolic studies of (R)-Lansoprazole (Dexlansoprazole), a widely used proton pump inhibitor.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. The following table summarizes key product specifications from various vendors. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information on purity and isotopic enrichment.

| Supplier | Catalog Number | Purity (HPLC) | Isotopic Enrichment (Atom % D) | Enantiomeric Purity | Available Pack Sizes |

| MedChemExpress | HY-13662BS | 98.91% (for unlabeled) | Not explicitly stated | Not explicitly stated | 1 mg, 5 mg, 10 mg |

| LGC Standards | TRC-L175012 | >95% (for d4 racemate) | Not explicitly stated | Not explicitly stated | 2.5 mg, 5 mg, 25 mg |

| ESS Chem Co. | ESS0259 | 98.8% (for d4 racemate) | 99% (for d4 racemate) | Not explicitly stated | 10 mg, 25 mg, 50 mg, 100 mg |

| Pharmaffiliates | PA STI 056020 | Not specified | Not specified | Not specified | Inquire |

| Axios Research | AR-L01149 | Not specified | Not specified | Not specified | Inquire |

Note: Data is compiled from publicly available information and may vary by lot. Direct inquiry to the supplier for a Certificate of Analysis is recommended.

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of (R)-Lansoprazole in biological matrices.[1][2][3] Below is a detailed, representative protocol for the analysis of (R)-Lansoprazole in human plasma.

Protocol: Quantification of (R)-Lansoprazole in Human Plasma using LC-MS/MS

1. Materials and Reagents:

-

(R)-Lansoprazole analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Separately dissolve accurately weighed amounts of (R)-Lansoprazole and this compound in methanol to obtain stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the (R)-Lansoprazole stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards ranging from 5 to 3000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 50 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: Chiralpak IC (150 mm × 4.6 mm, 5 µm) or equivalent chiral column

-

Mobile Phase: 10 mM ammonium acetate solution with 0.05% acetic acid / acetonitrile (50:50, v/v)

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

(R)-Lansoprazole: m/z 370.1 → 252.1

-

This compound: m/z 374.1 → 256.1

-

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of (R)-Lansoprazole to this compound against the concentration of the calibration standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

-

Determine the concentration of (R)-Lansoprazole in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Proton Pump Inhibition

(R)-Lansoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, the final step in gastric acid secretion.[4][5][6]

Caption: Irreversible inhibition of the gastric proton pump by activated (R)-Lansoprazole.

Alternative Mechanism: Neutral Sphingomyelinase Inhibition

Recent studies have identified Lansoprazole as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide signaling and exosome biogenesis.[7][8]

Caption: (R)-Lansoprazole inhibits nSMase2, reducing ceramide production and downstream signaling.

Experimental Workflow: Pharmacokinetic Study

A typical pharmacokinetic study using this compound as an internal standard follows a well-defined workflow from sample collection to data analysis.

References

- 1. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. esschemco.com [esschemco.com]

- 6. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of neutral sphingomyelinase-2 perturbs brain sphingolipid balance and spatial memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Lansoprazole-d4: A Comprehensive Technical Guide on Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for (R)-Lansoprazole-d4, a deuterated form of the proton pump inhibitor Lansoprazole. This document is intended to be a key resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is the deuterated R-enantiomer of Lansoprazole. Deuteration, the substitution of hydrogen with its isotope deuterium, can modify the pharmacokinetic properties of a drug, potentially leading to an improved metabolic profile and reduced toxicity.

| Property | Value |

| Chemical Name | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4 |

| Synonyms | Dexlansoprazole-d4 |

| CAS Number | 934294-22-1 |

| Molecular Formula | C₁₆H₁₀D₄F₃N₃O₂S |

| Molecular Weight | 373.39 g/mol |

| Appearance | White to off-white solid. |

| Storage | Store at -20°C for long-term storage. Keep in a tightly sealed container in a cool, well-ventilated area.[1] |

Hazard Identification and GHS Classification

There is a notable discrepancy in the Globally Harmonized System (GHS) classification of this compound among various suppliers. Some Safety Data Sheets (SDS) classify the substance as hazardous, while others state it is not a hazardous substance or mixture.[2]

Classification as a Hazardous Substance:

One supplier classifies this compound with the following hazards:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]

The corresponding GHS pictograms would be the exclamation mark (GHS07).

Classification as a Non-Hazardous Substance:

Conversely, another supplier's SDS states that this compound is "Not a hazardous substance or mixture."[2]

Recommendation:

Given this discrepancy, it is prudent for researchers and laboratory personnel to handle this compound with a degree of caution, assuming the more stringent hazard classification is applicable until further conclusive data is available.

Toxicological Data

No specific quantitative toxicological data, such as LD50 values, for this compound were found in the reviewed literature and safety data sheets. However, data for the non-deuterated parent compound, Lansoprazole, can be used as a reference point.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | [4] |

| LD50 | Rat | Intraperitoneal | 5000 mg/kg | [4] |

It is important to note that while deuteration can alter the toxicological profile of a drug, in the absence of specific data for the deuterated compound, the data for the parent compound provides a baseline for risk assessment.

Handling Precautions and Personal Protective Equipment

To minimize exposure and ensure safety, the following handling precautions and personal protective equipment (PPE) are recommended when working with this compound.

| Precaution/PPE | Recommendation |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood or a glovebox to minimize inhalation risk.[1] Ensure that an eyewash station and safety shower are readily accessible.[2] |

| Eye/Face Protection | Wear chemical safety goggles with side-shields to protect against splashes and airborne particles.[1][2] |

| Skin Protection | Wear impervious clothing and protective gloves (e.g., nitrile) to prevent skin contact.[1][2] |

| Respiratory Protection | If not handled in a fume hood, a NIOSH-approved respirator may be necessary, especially when dealing with fine powders where dust generation is possible.[1] |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1] |

First Aid Measures

In case of accidental exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2] |

Experimental Protocols for Safety Assessment

Specific experimental safety protocols for this compound are not publicly available. However, the safety assessment of a deuterated drug typically involves a "deuterium switch" approach, where bridging studies are conducted to link the safety profile of the deuterated compound to its non-deuterated counterpart.

General Methodological Approach:

-

In Vitro Metabolic Profiling:

-

Objective: To compare the metabolic stability and metabolite profiles of this compound and (R)-Lansoprazole.

-

Methodology: Incubate both compounds with human and relevant animal liver microsomes or hepatocytes. Analyze the rate of parent compound depletion and identify the major metabolites using liquid chromatography-mass spectrometry (LC-MS). This helps to determine if deuteration alters the metabolic pathways.

-

-

Bridging Toxicological Studies:

-

Objective: To demonstrate that the toxicological profile of this compound is comparable to or improved compared to (R)-Lansoprazole.

-

Methodology: Conduct acute and repeated-dose toxicity studies in a relevant animal species (e.g., rats or dogs). Key endpoints would include clinical observations, body weight changes, food consumption, clinical pathology (hematology and clinical chemistry), and histopathological examinations. The study design should allow for a direct comparison between the deuterated and non-deuterated compounds.

-

-

Pharmacokinetic (PK) Studies:

-

Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and (R)-Lansoprazole.

-

Methodology: Administer both compounds to a relevant animal species and collect plasma, urine, and feces samples over a defined time course. Analyze the samples using LC-MS to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

-

The following diagram illustrates a general workflow for the safety assessment of a deuterated drug.

Mechanism of Action: Signaling Pathway

(R)-Lansoprazole is a proton pump inhibitor (PPI) that reduces gastric acid secretion. It is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form. This active form then irreversibly binds to the H⁺/K⁺-ATPase (the proton pump), inhibiting its function and thereby blocking the final step of acid production.

The following diagram illustrates the mechanism of action of Lansoprazole.

Conclusion

This compound is a valuable compound for research and drug development. While there is some discrepancy in its GHS classification, a cautious approach to handling, utilizing appropriate personal protective equipment, is recommended. In the absence of specific toxicological data for the deuterated form, the data for the parent compound, Lansoprazole, serves as a useful, albeit preliminary, guide. Understanding the mechanism of action and following the recommended safety and handling procedures will ensure the safe and effective use of this compound in a laboratory setting. Further research is warranted to definitively establish the safety profile of this compound.

References

Solubility Profile of (R)-Lansoprazole-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-Lansoprazole-d4 in various organic solvents. The data presented herein is crucial for researchers and professionals involved in the formulation, process development, and analytical characterization of this deuterated active pharmaceutical ingredient (API). While specific solubility data for the deuterated analog, this compound, is limited in publicly available literature, the solubility of its non-deuterated counterpart, Lansoprazole, serves as a reliable surrogate. The substitution of hydrogen with deuterium typically has a minimal impact on the physicochemical properties of a molecule in organic solvents.

Quantitative Solubility Data

The solubility of Lansoprazole, and by close approximation this compound, has been determined in a range of organic solvents. The following tables summarize the available quantitative data, providing a valuable resource for solvent screening and selection in various stages of drug development.

Table 1: Solubility of Lansoprazole in Common Organic Solvents

| Solvent | Chemical Class | Solubility (mg/mL) | Molarity (mM) | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | ≥ 30 | ≥ 80.34 | Saturation not reached |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 30 | ≥ 80.34 | Hygroscopic; use freshly opened |

| Ethanol | Polar Protic | ~5 - 9 | ~13.39 - 24.36 | [1] |

| Methanol | Polar Protic | Soluble | - | Stated as a methanol-soluble compound[2] |

| Acetonitrile | Polar Aprotic | Relatively Low | - | [2] |

| Dichloromethane | Halogenated | Soluble | - | [3] |

| Ethyl Acetate | Ester | Relatively Low | - | [2] |

| Diethyl Ether | Ether | Very Slightly Soluble | - | [3] |

| Hexane | Non-polar | Practically Insoluble | - | [3] |

Note: Data for Lansoprazole is used as a close proxy for this compound. The molecular weight of Lansoprazole is 369.36 g/mol , while this compound is approximately 373.39 g/mol . This slight difference in molecular weight should be considered when precise molar concentrations are required.

Table 2: Temperature-Dependent Solubility of Lansoprazole in Various Organic Solvents

A detailed study has reported the mole fraction solubility of Lansoprazole in twelve pure solvents at temperatures ranging from 278.15 K to 318.15 K. The data indicates that the solubility of Lansoprazole increases with rising temperature in all tested solvents[4]. The order of solubility at a given temperature can be a critical factor in solvent selection for crystallization and purification processes.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental in pharmaceutical sciences. The "shake-flask" method is a widely accepted and reliable technique for establishing the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess amount of the solid drug in a specific solvent over a defined period until saturation is reached.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is commonly done by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations is used for accurate quantification.

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Below is a graphical representation of the experimental workflow for the shake-flask method.

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Lansoprazole's Mechanism of Action: A Brief Overview

(R)-Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion[2][3]. It is the R-enantiomer of lansoprazole. As a prodrug, it is activated in the acidic environment of the stomach's parietal cells[5]. The activated form then covalently binds to the H+/K+-ATPase enzyme system (the proton pump), irreversibly inhibiting its function[5][6]. This action is the final step in the pathway of gastric acid production, leading to a sustained reduction in both basal and stimulated acid secretion[6].

The following diagram illustrates the simplified signaling pathway of Lansoprazole's action.

Caption: Simplified signaling pathway of this compound's mechanism of action.

This technical guide serves as a foundational resource for understanding the solubility characteristics of this compound. The provided data and protocols can aid in the rational design of formulations and manufacturing processes for this important pharmaceutical compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of Lansoprazole in different solvents | Semantic Scholar [semanticscholar.org]

- 6. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

Pharmacological profile of (R)-Lansoprazole and its deuterated analog

An In-depth Technical Guide on the Pharmacological Profile of (R)-Lansoprazole and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton Pump Inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders, functioning by selectively inhibiting the gastric H+/K+-ATPase.[1] Lansoprazole, a widely prescribed PPI, is a racemic mixture of (R)- and (S)-enantiomers.[2][3] The (R)-enantiomer, dexlansoprazole, has been isolated and developed as a distinct therapeutic agent.[4][5] It is the focus of this guide, which explores its detailed pharmacological profile. Furthermore, we will delve into the theoretical profile of its deuterated analog, a concept rooted in the application of the kinetic isotope effect to modify metabolic pathways and enhance pharmacokinetic properties.[6]

(R)-Lansoprazole, or dexlansoprazole, is the active enantiomer of lansoprazole and demonstrates a unique pharmacological profile, primarily due to its dual delayed-release (DDR) formulation designed to extend the duration of acid suppression.[7] Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, can significantly alter a drug's metabolic fate by slowing the rate of enzymatic cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds.[6] This guide synthesizes data from preclinical and clinical studies to provide a comprehensive technical overview for the scientific community.

Pharmacological Profile of (R)-Lansoprazole (Dexlansoprazole)

Mechanism of Action

Like all PPIs, dexlansoprazole is a prodrug that, in the acidic environment of the gastric parietal cell canaliculus, is converted to its active form, a sulfenamide.[8] This active moiety then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme (the proton pump), leading to its irreversible inhibition.[9][10] This action blocks the final step in the pathway of gastric acid secretion, effectively suppressing both basal and stimulated acid production.[9][11]

Pharmacokinetics

A key feature of dexlansoprazole is its Dual Delayed-Release (DDR) formulation, which contains two types of enteric-coated granules that release the drug at different pH levels in the intestine.[2][7] This results in a plasma concentration-time profile with two distinct peaks.[12][13] The first peak occurs approximately 1-2 hours after administration, and the second appears around 4-5 hours post-dose.[12][13] This profile extends the duration of plasma concentration compared to single-release PPIs.[14]

(R)-Lansoprazole exhibits stereoselective hepatic clearance, resulting in a three- to five-fold greater area under the plasma drug concentration-time curve (AUC) compared to (S)-lansoprazole.[2][15] The drug is highly bound to plasma proteins (96-99%).[15][16]

| Parameter | Dexlansoprazole 30 mg | Dexlansoprazole 60 mg | Reference |

| Tmax (Median) | Peak 1: ~1-2 hours; Peak 2: ~4-5 hours | Peak 1: ~1-2 hours; Peak 2: ~4-5 hours | [12][13] |

| Cmax (Mean) | 658 ng/mL | 1397 ng/mL | [16] |

| AUC (Mean) | 3275 ng·hr/mL | 6529 ng·hr/mL | [16] |

| Half-life (t1/2) | ~1-2 hours | ~1-2 hours | [13] |

| Protein Binding | 96-99% | 96-99% | [15][16] |

| Table 1: Summary of Pharmacokinetic Parameters of (R)-Lansoprazole (Dexlansoprazole). |

Metabolism

Dexlansoprazole is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system.[12][17] Oxidation is mediated by CYP2C19 (hydroxylation) and CYP3A4 (oxidation to the sulfone metabolite), followed by reduction and conjugation to inactive metabolites.[16][18] The metabolic pathway is influenced by an individual's CYP2C19 genotype.[19] In extensive and intermediate metabolizers, the main plasma metabolites are 5-hydroxy dexlansoprazole and its glucuronide conjugate.[16][17] In poor metabolizers, dexlansoprazole sulfone is the major plasma metabolite.[16][17] Approximately 51% of the metabolites are eliminated in the urine and 48% in the feces; no parent drug is found in the urine.[12][20]

References

- 1. Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dexlansoprazole - Wikipedia [en.wikipedia.org]

- 3. Lansoprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. benchchem.com [benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. go.drugbank.com [go.drugbank.com]

- 11. drugs.com [drugs.com]

- 12. Pharmacological and Safety Profile of Dexlansoprazole: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. Delayed release dexlansoprazole in the treatment of GERD and erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Dexlansoprazole – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of dexlansoprazole modified-release in the management of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dexlansoprazole response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: (R)-Lansoprazole-d4 as an Internal Standard for the Quantitative Analysis of Lansoprazole by LC-MS/MS

Introduction

Lansoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders.[1] Accurate and reliable quantification of lansoprazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[3][4]

The use of a stable isotope-labeled internal standard is a critical component of a robust LC-MS/MS method, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[2] A deuterated analog of the analyte, such as (R)-Lansoprazole-d4, is an ideal internal standard due to its similar chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, while being distinguishable by its mass-to-charge ratio (m/z).[2] This application note provides a detailed protocol for the quantitative analysis of lansoprazole in human plasma using this compound as an internal standard.

Experimental Protocols

1. Materials and Reagents

-

Lansoprazole reference standard (Purity ≥98%)

-

This compound (Purity ≥98%, isotopic purity ≥99 atom % D)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2-EDTA as anticoagulant)

2. Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

3. Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lansoprazole and this compound in methanol.[5][6]

-

Working Standard Solutions: Prepare serial dilutions of the Lansoprazole stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.[5]

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.[5]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Lansoprazole working standard solutions.[5]

4. Sample Preparation Protocol

-

Thaw plasma samples and vortex to ensure homogeneity.[5]

-

To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).[5]

-

Vortex for 10 seconds.[5]

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5]

-

Vortex vigorously for 1 minute.[5]

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5]

-

Reconstitute the residue in 100 µL of the mobile phase.[5]

-

Transfer to an autosampler vial for LC-MS/MS analysis.[5]

5. LC-MS/MS Conditions

-

LC Conditions:

-

MS/MS Conditions:

Data Presentation

Table 1: Calibration Curve and Linearity

| Parameter | Expected Value |

| Analyte | Lansoprazole |

| Internal Standard | This compound |

| Calibration Range | 1.0 - 2000 ng/mL[6] |

| Regression Model | Linear, 1/x² weighting[6] |

| Correlation Coefficient (r²) | ≥ 0.995[6] |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Lower Limit of Quantification (LLOQ) | 1.0 | ≤ 15% | ≤ 15% | ± 15% |

| Low QC (LQC) | 3.0 | ≤ 15% | ≤ 15% | ± 15% |

| Medium QC (MQC) | 500 | ≤ 15% | ≤ 15% | ± 15% |

| High QC (HQC) | 1500 | ≤ 15% | ≤ 15% | ± 15% |